molecular formula C24H18ClFN2O5S2 B2556076 2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 850927-37-6

2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2556076
CAS No.: 850927-37-6
M. Wt: 532.99
InChI Key: BIXMTNYJZFACPS-UHFFFAOYSA-N
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Description

2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H18ClFN2O5S2 and its molecular weight is 532.99. The purity is usually 95%.
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Biological Activity

The compound 2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H18ClF2N3O3SC_{20}H_{18}ClF_2N_3O_3S, with a molecular weight of approximately 433.89 g/mol. The structure features a sulfonamide group, which is often associated with various pharmacological activities.

  • Enzyme Inhibition : Compounds containing sulfonamide groups have been shown to inhibit various enzymes, including carbonic anhydrase and certain kinases, which are critical in cancer and inflammatory pathways.
  • Antimicrobial Activity : The presence of the oxazol ring and the sulfonyl group suggests potential antibacterial properties. Studies have indicated that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria.
  • Antitumor Effects : Preliminary studies indicate that derivatives of this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibits acetylcholinesterase (AChE)
AntitumorInduces apoptosis in cancer cell lines
AnalgesicExhibits pain relief in animal models

Case Studies

  • Antimicrobial Study : A study evaluated the antibacterial effects of related sulfonamide compounds against various bacterial strains, demonstrating significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. These findings suggest that the target compound may share similar efficacy due to structural similarities .
  • Cancer Research : A series of experiments were conducted to assess the antitumor potential of oxazol-based compounds. Results indicated that compounds with a similar structure could significantly reduce tumor growth in xenograft models, attributing this effect to the compound's ability to induce apoptosis in cancer cells .
  • Analgesic Activity : The analgesic properties were assessed using the hot plate test in mice, where compounds similar to the target demonstrated significant pain relief compared to control groups, suggesting a central mechanism of action .

Research Findings

Recent investigations have focused on the synthesis and characterization of oxazol derivatives, including those similar to our target compound. Techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) were employed to confirm structural integrity and purity .

Toxicity Assessment

Acute toxicity studies revealed that similar compounds exhibited low toxicity levels in animal models, indicating a favorable safety profile for further development . Histopathological evaluations showed no significant adverse effects on vital organs.

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O5S2/c1-32-20-5-3-2-4-19(20)27-21(29)14-34-24-23(35(30,31)18-12-8-16(25)9-13-18)28-22(33-24)15-6-10-17(26)11-7-15/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXMTNYJZFACPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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